Cas no 185213-71-2 (3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester)

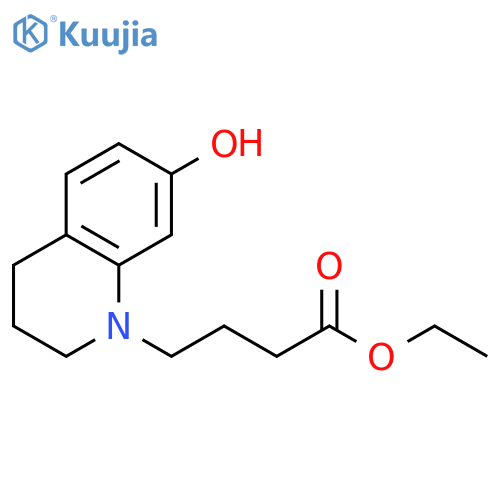

185213-71-2 structure

商品名:3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester

CAS番号:185213-71-2

MF:C15H21NO3

メガワット:263.332144498825

CID:5719456

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester

- 1(2H)-Quinolinebutanoic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

-

- インチ: 1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3

- InChIKey: HSAHBQJMAOYUAV-UHFFFAOYSA-N

- ほほえんだ: N1(CCCC(OCC)=O)C2=C(C=CC(O)=C2)CCC1

じっけんとくせい

- 密度みつど: 1.130±0.06 g/cm3(Predicted)

- ふってん: 433.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 10.40±0.20(Predicted)

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D191130-10mg |

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |

185213-71-2 | 10mg |

$196.00 | 2023-05-18 | ||

| TRC | D191130-50mg |

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |

185213-71-2 | 50mg |

$ 800.00 | 2023-09-08 | ||

| TRC | D191130-100mg |

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |

185213-71-2 | 100mg |

$1499.00 | 2023-05-18 | ||

| TRC | D191130-25mg |

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester |

185213-71-2 | 25mg |

$460.00 | 2023-05-18 |

3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

185213-71-2 (3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量